molecular formula C15H14ClNO2S B13366671 N-(1-(3-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide

N-(1-(3-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide

Cat. No.: B13366671
M. Wt: 307.8 g/mol
InChI Key: HJKZEHGYLKAXLZ-SFQUDFHCSA-N
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Description

N-(1-(3-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is a chemical compound characterized by the presence of a chlorophenyl group and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the reaction of 3-chlorobenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(1-(3-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(3-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-Chlorophenyl)ethylidene)-3-nitrobenzohydrazide
  • N-(1-(3-Chlorophenyl)ethylidene)isonicotinohydrazide

Uniqueness

N-(1-(3-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methylbenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

(NE)-N-[1-(3-chlorophenyl)ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H14ClNO2S/c1-11-6-8-15(9-7-11)20(18,19)17-12(2)13-4-3-5-14(16)10-13/h3-10H,1-2H3/b17-12+

InChI Key

HJKZEHGYLKAXLZ-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)Cl

Origin of Product

United States

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